5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an indazole core substituted with an iodine atom and a tetrahydro-2H-pyran-2-yl group, making it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the iodination of an indazole precursor followed by the introduction of the tetrahydro-2H-pyran-2-yl group. The reaction conditions often require the use of iodine or iodine-containing reagents under controlled temperature and solvent conditions to ensure selective iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the indazole core.
Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide under polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can modify the functional groups on the indazole core.
Scientific Research Applications
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with molecular targets, potentially affecting various biochemical pathways. The iodine atom and the tetrahydro-2H-pyran-2-yl group can influence the compound’s binding affinity and specificity towards enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole
Uniqueness
Compared to similar compounds, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole stands out due to its indazole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-iodo-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGKQBPGDONEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)I)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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